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Compound of Interest

Compound Name: 6-Caffeoyl-D-glucose

Cat. No.: B15181021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Caffeoyl-D-glucose is a naturally occurring phenylpropanoid glycoside found in various plant

species. As a member of the caffeic acid ester family, it exhibits a range of biological activities,

including antioxidant properties, making it a compound of interest in pharmaceutical and

nutraceutical research. The precise determination of its molecular structure is crucial for

understanding its bioactivity and for quality control in natural product-based drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

unambiguous structural elucidation of such molecules. This application note provides a detailed

protocol and data interpretation guide for the structural characterization of 6-Caffeoyl-D-
glucose using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle
The structural elucidation of 6-Caffeoyl-D-glucose is achieved by a combination of 1D (¹H and

¹³C) and 2D NMR techniques. ¹H NMR provides information on the number and chemical

environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments,

such as Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence

(HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the

connectivity between atoms. COSY identifies proton-proton couplings within the same spin

system, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-

range correlations between protons and carbons (typically over two to three bonds). The key to
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confirming the 6-O-acylation is the observation of an HMBC correlation between the protons of

the C-6 methylene group of the glucose unit and the carbonyl carbon of the caffeoyl moiety.

Experimental Protocols
Sample Preparation

Sample Weighing: Accurately weigh approximately 5 mg of the isolated and purified 6-
Caffeoyl-D-glucose.

Dissolution: Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as

methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6). Ensure complete dissolution by

gentle vortexing.

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
All NMR spectra can be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Spectral Width: 10 ppm

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Spectral Width: 220 ppm
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COSY:

Pulse Program: cosygpqf

Number of Scans: 2

Acquisition Time: 0.26 s

Spectral Width (F1 and F2): 10 ppm

HSQC:

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 4

Acquisition Time: 0.26 s (F2), 0.008 s (F1)

Spectral Width (F2): 10 ppm

Spectral Width (F1): 165 ppm

HMBC:

Pulse Program: hmbcgplpndqf

Number of Scans: 8

Acquisition Time: 0.26 s (F2), 0.002 s (F1)

Spectral Width (F2): 10 ppm

Spectral Width (F1): 200 ppm

Long-range coupling delay (D6): 62.5 ms (optimized for 8 Hz)

Data Presentation
¹H and ¹³C NMR Data for 6-Caffeoyl-D-glucose
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The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in ppm and coupling

constants (J) in Hz for 6-Caffeoyl-D-glucose.

Table 1: ¹H NMR Data (500 MHz, CD3OD)

Position δ (ppm) Multiplicity J (Hz)

Caffeoyl Moiety

2 7.05 d 2.0

5 6.77 d 8.0

6 6.96 dd 8.0, 2.0

7 7.64 d 16.0

8 6.29 d 16.0

Glucose Moiety

1' 5.56 d 8.0

2' 3.40 m

3' 3.42 m

4' 3.38 m

5' 3.45 m

6a' 3.84 dd 12.0, 5.0

6b' 4.35 dd 12.0, 2.0

Table 2: ¹³C NMR Data (125 MHz, CD3OD)
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Position δ (ppm)

Caffeoyl Moiety

1 127.57

2 114.33

3 148.40

4 149.94

5 115.22

6 123.26

7 146.87

8 116.52

9 (C=O) 167.79

Glucose Moiety

1' 95.75

2' 78.79

3' 77.99

4' 74.02

5' 71.07

6' 64.50

Structural Elucidation and Visualization
The structural elucidation of 6-Caffeoyl-D-glucose is a stepwise process involving the analysis

of all acquired NMR data. The following diagrams illustrate the workflow and key correlations.
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Sample Preparation
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Final Structure of
6-Caffeoyl-D-glucose
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Caption: Experimental workflow for the structural elucidation of 6-Caffeoyl-D-glucose.

The HMBC experiment is critical for confirming the ester linkage at the C-6 position of the

glucose moiety. The key correlation is between the protons at H-6' of the glucose and the

carbonyl carbon (C-9) of the caffeoyl group.
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Caption: Key HMBC correlations confirming the 6-O-caffeoyl linkage.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for

the complete structural elucidation of 6-Caffeoyl-D-glucose. The detailed protocols and data

presented in this application note serve as a comprehensive guide for researchers in natural

product chemistry and drug development. The unambiguous assignment of the caffeoyl moiety

to the C-6 position of the glucose unit, confirmed by key HMBC correlations, is essential for the

correct characterization of this and related bioactive compounds.

To cite this document: BenchChem. [Application Note: Structural Elucidation of 6-Caffeoyl-D-
glucose using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15181021#nmr-spectroscopy-for-6-caffeoyl-d-
glucose-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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